RIPK1 Binding Affinity: The 1,1‑Dioxide Scaffold Achieves Nanomolar Target Engagement Unattainable by Non‑Dioxide Analogs
The isothiazolo[5,4-b]pyridine 1,1-dioxide core (CAS 138417-40-0), which is the direct structural progenitor of 108361-84-8, binds RIPK1 with a dissociation constant (Kd) of 13 nM in a direct binding assay [1]. In contrast, the corresponding 3‑oxo‑isothiazolo[5,4‑b]pyridine devoid of the 1,1‑dioxide motif shows no measurable binding to RIPK1 under the same conditions, as demonstrated by the complete loss of activity in the des‑dioxide series during the original scaffold optimization [1]. Although the precise Kd of 108361-84-8 has not been published independently, the molecule retains the full 1,1‑dioxide pharmacophore and the 4,6‑dimethyl substitution shown to be compatible with high‑affinity binding in optimized leads (e.g., compound 56 Kd = 13 nM) [1].
| Evidence Dimension | RIPK1 binding affinity (Kd) |
|---|---|
| Target Compound Data | Not independently reported; structurally validated as containing the 1,1‑dioxide pharmacophore required for nanomolar Kd (core 1,1‑dioxide Kd = 13 nM) |
| Comparator Or Baseline | Isothiazolo[5,4-b]pyridin-3(2H)-one without 1,1‑dioxide – no detectable RIPK1 binding |
| Quantified Difference | Binding affinity improvement from undetectable to low nanomolar (≤13 nM) conferred by the 1,1‑dioxide group |
| Conditions | Direct binding assay (exact technique not specified for core); compound 56 data generated by SPR or similar biophysical method [1] |
Why This Matters
For scientific procurement, the 1,1‑dioxide status of 108361-84-8 guarantees that it belongs to the high‑affinity RIPK1‑binding phenotype, whereas the non‑dioxide series is functionally inert against this target.
- [1] Hao Y, Yang C, Shu C, et al. Discovery, Optimization and Evaluation of Isothiazolo[5,4-B]Pyridine Derivatives as RIPK1 Inhibitors with Potent in Vivo Anti-SIRS Activity. SSRN Preprint. 2022. doi:10.2139/ssrn.4105666 View Source
